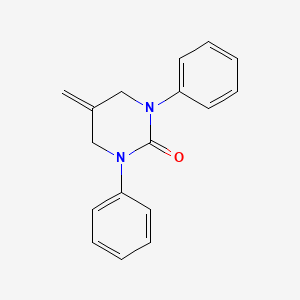![molecular formula C13H15N3O2 B12607380 N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea CAS No. 651021-57-7](/img/structure/B12607380.png)
N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea is an organic compound that features a urea backbone substituted with a dimethyl group and a phenyl ring linked to a pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea typically involves the reaction of N,N’-dimethylurea with 4-hydroxyphenylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction can lead to the formation of N,N’-dimethyl-N-{4-[(1H-pyrrolidin-3-yl)oxy]phenyl}urea.
Applications De Recherche Scientifique
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The pyrrole moiety can engage in hydrogen bonding and π-π interactions with biological targets, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other macromolecules, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylurea: A simpler analog without the phenyl and pyrrole substituents.
N,N’-Dimethyl-N-phenylurea: Lacks the pyrrole moiety but has a phenyl ring.
N,N’-Dimethyl-N-{4-[(1H-indol-3-yl)oxy]phenyl}urea: Contains an indole ring instead of a pyrrole ring.
Uniqueness
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea is unique due to the presence of both the pyrrole and phenyl moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
651021-57-7 |
|---|---|
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
1,3-dimethyl-1-[4-(1H-pyrrol-3-yloxy)phenyl]urea |
InChI |
InChI=1S/C13H15N3O2/c1-14-13(17)16(2)10-3-5-11(6-4-10)18-12-7-8-15-9-12/h3-9,15H,1-2H3,(H,14,17) |
Clé InChI |
QRQXMEVVHXAACF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(C)C1=CC=C(C=C1)OC2=CNC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid](/img/structure/B12607304.png)
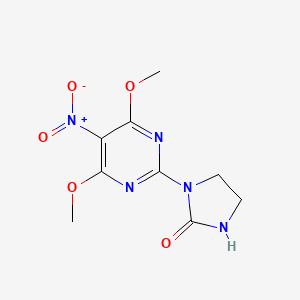

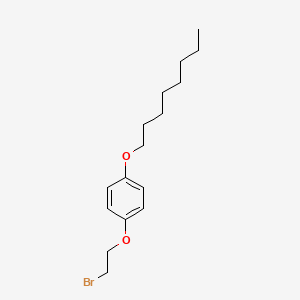
![{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid](/img/structure/B12607336.png)
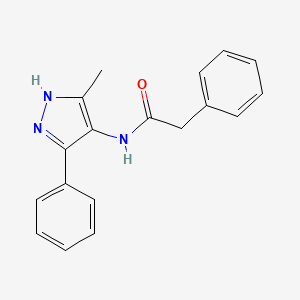
![Acetamide,N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-](/img/structure/B12607344.png)

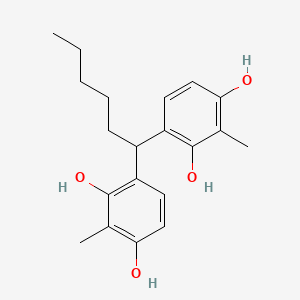
![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
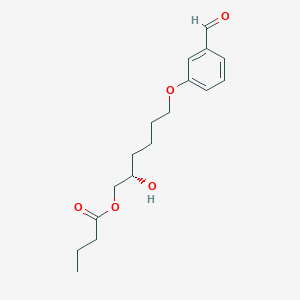
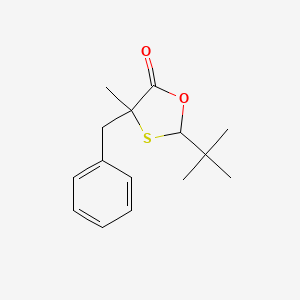
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B12607383.png)
